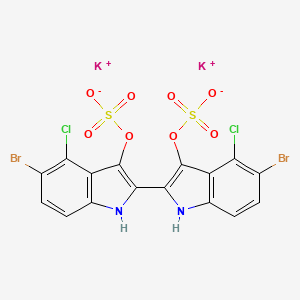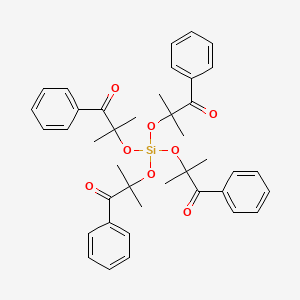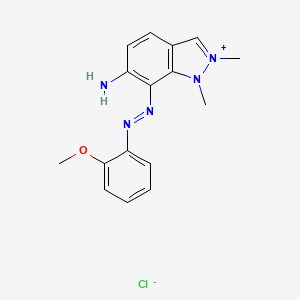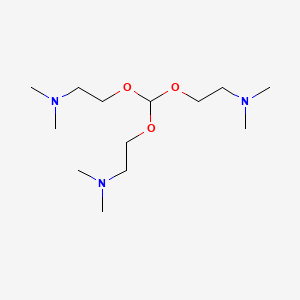
2,2',2''-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) is a chemical compound with the molecular formula C13H31N3O3 and a molecular weight of 277.4 g/mol . It is known for its unique structure, which includes three ethyl(dimethyl)amine groups connected by a central methylidynetris(oxy) moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) typically involves the reaction of tris(2-chloroethyl)amine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are performed under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine compounds.
Aplicaciones Científicas De Investigación
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include binding to active sites of enzymes and altering their activity, as well as interacting with cell membrane receptors to modulate cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: Similar structure but with amino groups instead of dimethylamine groups.
Tris(2-chloroethyl)amine: Precursor used in the synthesis of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine).
Tris(2-hydroxyethyl)amine: Contains hydroxy groups instead of dimethylamine groups.
Uniqueness
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) is unique due to its central methylidynetris(oxy) moiety, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
38565-71-8 |
|---|---|
Fórmula molecular |
C13H31N3O3 |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
2-[bis[2-(dimethylamino)ethoxy]methoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H31N3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h13H,7-12H2,1-6H3 |
Clave InChI |
ZJGOLYSJMPMQPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(OCCN(C)C)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


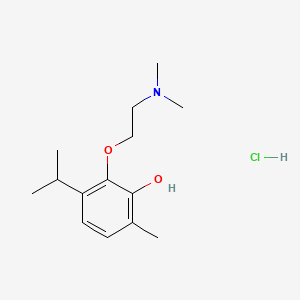
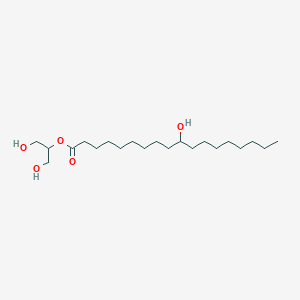
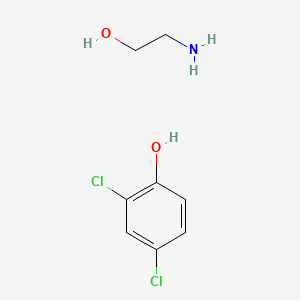

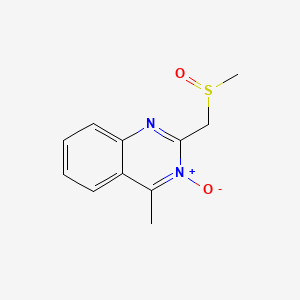
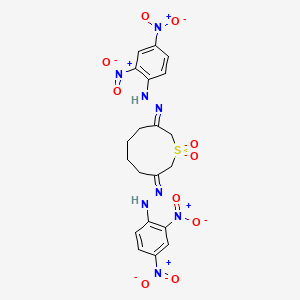

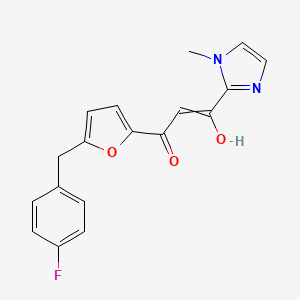
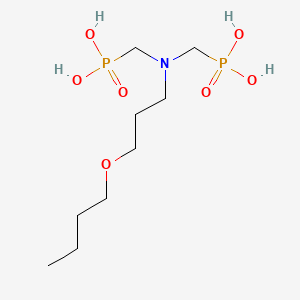
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
